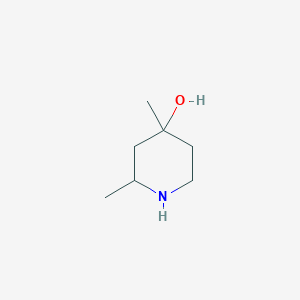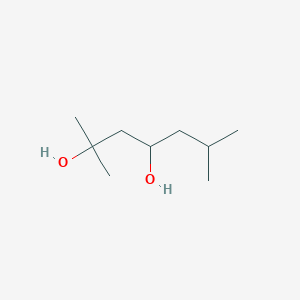
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Vue d'ensemble
Description
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine (4-CBEA) is a small molecule which is used in a variety of scientific research applications. It is a derivative of the benzodiazepine class of compounds and has a wide range of biochemical and physiological effects. It is used in laboratory experiments to study the effects of various drugs and to study the mechanisms of action of drugs.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
- This compound is used in the synthesis of various fluorinated compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. These compounds have applications in the development of novel benzothiazines and sulfones, which are of interest in materials science and pharmaceuticals (Thomas, Gupta, & Gupta, 2003).
Structural and Spectral Studies
- It plays a role in the structural analysis of various benzimidazole derivatives, aiding in understanding their electronic transitions and interactions in different environments. This is crucial for designing compounds with specific electronic properties (Abdel Ghani & Mansour, 2012).
Antimicrobial and Cytotoxic Activity
- Derivatives of this compound have been studied for their antimicrobial and cytotoxic activities. This is significant in the search for new therapeutic agents, especially in the field of cancer research and infectious diseases (Noolvi et al., 2014).
Synthesis of Novel Antitumor Agents
- It's utilized in the development of novel antitumor agents, particularly those targeting specific cancer cell lines. This has implications for the treatment of various cancers (Bradshaw et al., 2002).
Development of Fluorinated Polymers
- The compound is used in the synthesis of fluorinated polymers, which have applications in materials science due to their unique properties such as thermal stability and low moisture absorption (Iaroshenko et al., 2007).
Metal Complexes Synthesis
- It aids in the synthesis of various metal complexes, which are important in the study of coordination chemistry and have potential applications in catalysis and material science (Alkuubaisi et al., 2016).
Creation of High-Performance Materials
- The compound is instrumental in creating high-performance materials like polyimides, which are known for their excellent thermal stability and low dielectric constants, useful in electronics and aerospace industries (Xie et al., 2001).
Anticancer Research
- Derivatives of this compound have been explored for their potential in anticancer research, especially in the synthesis of compounds with selective toxicity towards cancer cells (Ji et al., 2018).
Propriétés
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c10-5-2-1-3-6-7(5)15-8(14)16(6)4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWPSKNEWCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)




